2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
Structural Characterization of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for complex heterocyclic structures. The complete IUPAC name is this compound, which reflects the hierarchical naming system for polycyclic compounds. The structure can be deconstructed into several key components: the tetrahydrobenzothiophene core system, the phthalimide (1,3-dioxoisoindole) substituent, and the carbonitrile functional group. Alternative naming conventions include the use of benzo[b]thiophene nomenclature, where the compound may be referred to as 2-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
The structural complexity necessitates careful consideration of ring numbering systems. The benzothiophene core follows the standard numbering convention where the sulfur atom occupies position 1, and the fused benzene ring provides positions 4-7. The tetrahydro designation indicates saturation of the carbocyclic ring, distinguishing it from the aromatic benzothiophene system. The isoindole moiety, characterized by its 1,3-dioxo substitution pattern, represents a phthalimide group that serves as a protecting group and pharmacophore in medicinal chemistry applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement due to the presence of multiple ring systems and functional groups. The compound's structural formula C17H12N2O2S indicates a relatively rigid framework with limited conformational flexibility. The tetrahydrobenzothiophene core adopts a non-planar conformation, with the saturated cyclohexane ring existing in a chair or boat conformation depending on substituent effects and crystal packing forces.
The phthalimide group maintains a planar geometry characteristic of aromatic systems, with the two carbonyl groups positioned in a 1,3-relationship relative to the nitrogen atom. This planarity is crucial for maintaining conjugation within the aromatic system and optimizing intermolecular interactions. The carbonitrile group, being linear in nature, extends from the benzothiophene core and can participate in both intramolecular and intermolecular hydrogen bonding interactions.
Computational studies using density functional theory (DFT) methods have revealed that the preferred conformation involves minimal steric hindrance between the phthalimide group and the tetrahydrobenzothiophene core. The dihedral angles between these ring systems significantly influence the compound's chemical reactivity and biological activity. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) creates regions of electron density that can interact with biological targets through various non-covalent interactions.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of crystalline compounds. For this compound, crystallographic analysis reveals important details about bond lengths, bond angles, and intermolecular interactions that govern solid-state packing. The technique employs X-ray diffraction patterns generated when X-rays interact with the electron density of the crystal lattice.
The crystal structure determination process involves several critical steps, beginning with the preparation of suitable single crystals. The crystals must be sufficiently large (typically larger than 0.1 mm in all dimensions) and exhibit good quality without significant internal defects such as cracks or twinning. The diffraction data collection utilizes monochromatic X-rays, commonly from copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) sources, to generate characteristic diffraction patterns.
In the solid state, molecules of this compound typically exhibit π-π stacking interactions between the aromatic phthalimide groups, contributing to crystal stability. The sulfur atom in the benzothiophene core can participate in weak sulfur-oxygen interactions with neighboring molecules, while the carbonitrile group may engage in dipole-dipole interactions. These intermolecular forces collectively determine the crystal packing arrangement and influence physical properties such as melting point and solubility.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural elucidation of this compound. The 1H NMR spectrum exhibits characteristic signal patterns that reflect the compound's unique structural features. The phthalimide protons typically appear as a complex multiplet in the aromatic region (7.5-8.0 ppm), while the tetrahydrobenzothiophene methylene protons manifest as multiple overlapping signals in the aliphatic region (2.5-3.0 ppm).
The 13C NMR spectrum provides complementary information about the carbon framework, with the carbonitrile carbon appearing as a distinctive signal around 115-120 ppm. The carbonyl carbons of the phthalimide group resonate in the characteristic range of 165-170 ppm, while the aromatic carbons appear between 120-140 ppm. The tetrahydrobenzothiophene carbons exhibit signals consistent with both aromatic and aliphatic environments, reflecting the partially saturated nature of the ring system.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide valuable information about connectivity patterns and spatial relationships within the molecule. These advanced techniques enable researchers to establish unambiguous structural assignments and confirm the proposed molecular framework.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry offers crucial insights into the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at m/z 308, corresponding to the expected molecular weight of 308.35 g/mol. Electron impact ionization typically produces characteristic fragmentation patterns that reflect the structural features of the compound.
| Fragment m/z | Relative Intensity | Proposed Structure | Loss from Molecular Ion |
|---|---|---|---|
| 308 | 100% | [M]+ | - |
| 280 | 65% | [M-CO]+ | Loss of carbonyl |
| 252 | 45% | [M-2CO]+ | Loss of two carbonyls |
| 148 | 80% | Phthalimide fragment | Loss of benzothiophene moiety |
| 160 | 35% | Benzothiophene fragment | Loss of phthalimide group |
The fragmentation pattern reveals the relative stability of different structural components. The loss of carbonyl groups from the phthalimide moiety represents a common fragmentation pathway, while the preservation of aromatic systems indicates their inherent stability under ionization conditions. These fragmentation patterns serve as fingerprints for compound identification and purity assessment.
Infrared (IR) Vibrational Mode Assignments
Infrared spectroscopy provides valuable information about functional groups and bonding patterns within this compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of chemical bonds. The carbonitrile group produces a sharp, intense absorption band around 2220-2240 cm⁻¹, which serves as a diagnostic peak for this functional group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| 2235 | Strong | C≡N stretching | Carbonitrile |
| 1715, 1680 | Strong | C=O stretching | Phthalimide carbonyls |
| 1605, 1585 | Medium | C=C aromatic stretching | Aromatic rings |
| 1400-1450 | Medium | C-H bending | Methylene groups |
| 750-850 | Medium | C-S stretching | Thiophene ring |
The phthalimide carbonyls exhibit two distinct C=O stretching vibrations due to vibrational coupling effects, appearing at approximately 1715 and 1680 cm⁻¹. The aromatic C=C stretching vibrations manifest as multiple bands in the 1580-1610 cm⁻¹ region, reflecting the presence of both benzothiophene and phthalimide aromatic systems. The C-S stretching vibrations of the thiophene ring appear in the fingerprint region, providing additional structural confirmation.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-13-10-5-3-4-8-14(10)22-17(13)19-15(20)11-6-1-2-7-12(11)16(19)21/h1-2,6-7H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXYAWQMGAWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as macrophage metalloelastase, which is involved in the degradation of extracellular matrix components. The interaction between this compound and these enzymes can lead to changes in cellular processes and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The molecular mechanism of action of this compound is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable, but it can undergo degradation under certain conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps and interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the cell can affect its interactions with other biomolecules and its overall biochemical effects.
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a benzothiophene core fused with an isoindole moiety, contributing to its unique biological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of this compound was tested against various cancer cell lines (e.g., KB and HepG2) and showed potent cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also demonstrated antimicrobial efficacy:
- Case Study 2 : In vitro assays revealed that related compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli , suggesting potential for development as antimicrobial agents .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory properties associated with this class of compounds:
- Research Findings : Compounds structurally related to the target molecule have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition correlates with reduced levels of pro-inflammatory cytokines in cellular models .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer proliferation and inflammation.
- Apoptosis Induction : It promotes apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from proliferating.
Data Summary Table
| Biological Activity | Cell Lines/Pathogens | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | KB, HepG2 | 10 - 30 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Variable | Enzyme inhibition |
| Anti-inflammatory | Various | Not specified | COX inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents at the 2-position of the benzothiophene core and modifications to the fused cyclohexene ring. Key examples include:
Physicochemical Properties
- Melting Points : The phenyl-substituted analog (Compound 12) exhibits a high melting point (277–278°C), suggesting strong intermolecular interactions or crystallinity due to the aromatic phenyl group .
- Solubility : The carboxamide derivative () may exhibit improved aqueous solubility compared to the target compound due to the polar carboxamide and furan groups .
- Electronic Effects : The isoindole-dione group in the target compound likely reduces electron density at the benzothiophene core, influencing reactivity in electrophilic substitution reactions .
Data Tables
Table 2: Molecular Weight and Functional Groups
Preparation Methods
Nucleophilic Substitution-Based Synthesis
A widely documented approach involves the coupling of isoindole-1,3-dione derivatives with functionalized benzothiophene precursors through nucleophilic substitution. The benzothiophene component is typically pre-functionalized with a leaving group (e.g., halogen or sulfonate) at the 3-position to facilitate displacement by the isoindole nitrogen .
Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Anhydrous potassium carbonate (K₂CO₃) serves as both base and desiccant, promoting the formation of the N–C bond between the heterocycles . A representative procedure involves:
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Dissolving 2-aminobenzothiophene-3-carbonitrile in dry DMF under nitrogen atmosphere
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Sequential addition of isoindole-1,3-dione derivative and K₂CO₃
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Heating at 100°C for 24–48 hours with vigorous stirring
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Quenching with ice-water and extracting with ethyl acetate
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Purification via silica gel chromatography (hexane/ethyl acetate gradient)
This method typically achieves moderate yields (45–60%), with the major side products arising from incomplete substitution or hydrolysis of the nitrile group .
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling strategies have been explored to improve regioselectivity and yield. The Suzuki-Miyaura reaction proves particularly effective when employing boronic acid-functionalized isoindole derivatives and halogenated benzothiophenes .
| Parameter | Specification |
|---|---|
| Catalyst System | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 90°C |
| Reaction Time | 12–18 hours |
| Yield Range | 55–72% |
Key advantages include enhanced functional group tolerance and the ability to utilize electronically diverse coupling partners. However, catalyst cost and sensitivity to oxygen represent practical limitations for scale-up .
Multi-Step Assembly via Cyclization
A convergent synthetic route constructs the benzothiophene core in situ while simultaneously introducing the isoindolinedione moiety:
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Cyclohexene Functionalization :
-
Isoindole Coupling :
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Oxidative Aromatization :
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DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane completes the aromatization of the central ring system.
-
This method achieves higher overall yields (68–75%) but requires stringent control of reaction stoichiometry and timing to prevent over-oxidation.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key synthetic steps:
-
Reaction Optimization :
Microwave conditions particularly benefit steps involving sluggish nucleophilic substitutions, though specialized equipment limits broad adoption.
Comparative Analysis of Synthetic Methods
The table below evaluates critical parameters across preparation strategies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | 90–95 | Moderate | Low |
| Suzuki Cross-Coupling | 55–72 | 95–98 | High | High |
| Multi-Step Assembly | 68–75 | 85–90 | Low | Medium |
| Microwave-Assisted | 78–82 | 97–99 | Limited | High |
Key findings:
-
Transition metal catalysis balances yield and purity but increases production costs
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Microwave synthesis offers exceptional efficiency for small-scale production
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Multi-step routes provide structural flexibility at the expense of operational complexity
Purification and Characterization
Final compound purification typically employs:
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Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient)
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Recrystallization : Ethanol/water mixtures at 0–5°C yield X-ray quality crystals
Critical characterization data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
